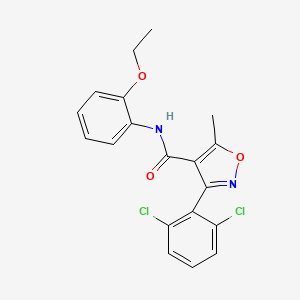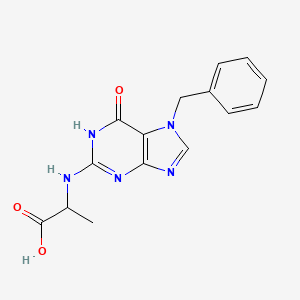![molecular formula C16H15N3O B6098606 4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6098606.png)
4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol is a chemical compound that has gained significant attention in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods. It has been found to exhibit a wide range of biochemical and physiological effects, making it a potential candidate for various applications in the field of medicine and biotechnology.
作用机制
The mechanism of action of 4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various cellular targets. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. In addition, it has been shown to scavenge free radicals and chelate heavy metals, thereby exhibiting antioxidant and metal chelating properties.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. In addition, it has been shown to scavenge free radicals and chelate heavy metals, thereby exhibiting antioxidant and metal chelating properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using 4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol in lab experiments is its potential as a versatile compound with a wide range of applications. It exhibits various biological activities, making it a potential candidate for use in the development of new drugs or as a tool in biosensor development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the research on 4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol. One direction is to further investigate its mechanism of action and identify its cellular targets. This will help optimize its use in lab experiments and potentially lead to the development of new drugs. Another direction is to study its potential as a chelating agent for heavy metals in environmental remediation. Additionally, its potential as a fluorescent probe for the detection of metal ions can be further explored. Finally, its use in the development of biosensors can be investigated, potentially leading to the development of new diagnostic tools.
合成方法
The synthesis of 4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol has been achieved using various methods. One of the commonly used methods involves the reaction of 1-ethyl-2-nitrobenzene with o-phenylenediamine in the presence of a catalyst. The resulting intermediate is then treated with formaldehyde and sodium hydroxide to obtain the final product. Other methods include the reaction of 2-aminobenzimidazole with paraformaldehyde and phenol, or the reaction of 2-aminobenzimidazole with paraformaldehyde and 4-hydroxybenzaldehyde.
科学研究应用
4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol has been extensively studied for its potential applications in various fields of science. In medicine, it has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. It has also been studied for its potential use as an antioxidant and as a chelating agent for heavy metals. In biotechnology, it has been investigated for its potential use in the development of biosensors and as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-19-15-6-4-3-5-14(15)18-16(19)17-11-12-7-9-13(20)10-8-12/h3-11,20H,2H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVNKFVIKWSHN-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6098535.png)
![N-[2-(aminocarbonyl)phenyl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B6098538.png)
![1,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6098548.png)
![N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-[2-(4-hydroxyphenyl)ethyl]glycinamide ethanedioate (salt)](/img/structure/B6098555.png)
![3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6098560.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098563.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6098584.png)

![1-(2-fluorophenyl)-2-[(2-pyridinylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6098621.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6098625.png)
![1-[3-({[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6098633.png)
![1-benzyl-5-methoxy-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B6098641.png)